1,10-Dibromodecane

Polymer synthesis Poly(p-phenylene alkylene) Thermal properties

Procure 1,10-dibromodecane when your application demands the exact 10-carbon spacer. Substituting C8 or C12 analogs alters polymer melting point (84.6°C for C10-derived PPPD vs. 91.1°C for C8 and 80.1°C for C12), shifts the critical micelle concentration plateau in Gemini surfactants, or changes liquid-crystalline mesophase transitions in C10/C12 mixed-spacer polyethers. For mitochondria-targeted linkers, the C10 chain is essential for correct membrane partitioning. Verify chain length before ordering—functional group equivalence alone does not guarantee performance.

Molecular Formula C10H20Br2
Molecular Weight 300.07 g/mol
CAS No. 4101-68-2
Cat. No. B1670030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-Dibromodecane
CAS4101-68-2
SynonymsDecane, 1,10-dibromo-;  1,10-Dibromodecane;  Decamethylene dibromide.
Molecular FormulaC10H20Br2
Molecular Weight300.07 g/mol
Structural Identifiers
SMILESC(CCCCCBr)CCCCBr
InChIInChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2
InChIKeyGTQHJCOHNAFHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,10-Dibromodecane (CAS 4101-68-2): 10-Carbon α,ω-Dibromoalkane for Polymer, Surfactant, and Supramolecular Synthesis


1,10-Dibromodecane (CAS 4101-68-2), also known as decamethylene dibromide, is a linear α,ω-dibromoalkane with the molecular formula C₁₀H₂₀Br₂ and molecular weight of 300.07 g/mol . At ambient temperature (25–27 °C), it exists as a beige to brown crystalline low-melting solid with a density of 1.335 g/mL and boiling point of 160 °C at 15 mmHg . Its ten-carbon alkyl chain terminated by two primary bromine atoms confers a specific spacer length and hydrophobic segment that differentiate it from shorter (e.g., C8, C6) and longer (e.g., C12) α,ω-dibromoalkane analogs in applications ranging from polymer synthesis and liquid-crystalline materials to Gemini surfactants and supramolecular host–guest systems .

Why α,ω-Dibromoalkane Analogs Are Not Interchangeable: The C10 Chain Length of 1,10-Dibromodecane Determines Polymer Crystallinity, Surfactant CMC, and Liquid-Crystalline Phase Behavior


1,10-Dibromodecane cannot be indiscriminately substituted with other α,ω-dibromoalkanes (e.g., 1,8-dibromooctane, 1,12-dibromododecane) because the alkyl spacer length directly governs the physicochemical properties of the resulting materials. In poly(p-phenylene alkylene) synthesis, the melting point of the final polymer systematically decreases as the methylene chain length increases from C6 to C12, with C10 producing a distinct crystalline structure compared to C8 [1]. In Gemini surfactant formulations, the critical micelle concentration (CMC) decreases sharply as spacer length increases from C3 to C6, then stabilizes for spacers ≥C8 [2]. Furthermore, in liquid-crystalline polyethers, the combination of C10 with C12 dibromoalkanes yields different smectic and crystalline phase behavior than C8/C12 combinations [3]. These chain-length-dependent property discontinuities mean that procurement decisions based purely on functional group equivalence—without verifying the specific C10 spacer length—risk compromising material performance, synthetic yield, or formulation reproducibility.

Quantitative Evidence Guide: 1,10-Dibromodecane vs. 1,8-Dibromooctane and 1,12-Dibromododecane in Polymer and Surfactant Performance


Polymer Melting Point Systematically Decreases with Alkyl Spacer Length: C10 Yields 84.6 °C vs. 91.1 °C for C8

In the Kumada coupling synthesis of poly(p-phenylene alkylene)s from α,ω-dibromoalkanes and p-dichlorobenzene, the melting point (Tₘ) of the resulting polymer decreases monotonically with increasing alkyl chain length. 1,10-Dibromodecane (C10) produces poly(p-phenylene decylene) (PPPD) with Tₘ = 84.6 °C, which is 6.5 °C lower than the Tₘ of poly(p-phenylene octylene) (PPPO) derived from 1,8-dibromooctane (91.1 °C) and 4.5 °C higher than the Tₘ of poly(p-phenylene dodecylene) (PPPDD) derived from 1,12-dibromododecane (80.1 °C) [1]. This systematic trend demonstrates that the C10 spacer occupies a discrete position on the structure–property continuum, neither duplicating the thermal behavior of C8 nor C12.

Polymer synthesis Poly(p-phenylene alkylene) Thermal properties

WAXD Crystalline Structure Differentiation: C10 Polymer Exhibits Unique 2θ = 21.6° Diffraction Peak Absent in C8 Polymer

Wide-angle X-ray diffraction (WAXD) analysis reveals that poly(p-phenylene decylene) (PPPD) derived from 1,10-dibromodecane exhibits a diffraction peak at 2θ = 21.6° that is not detected in the WAXD profile of poly(p-phenylene octylene) (PPPO) derived from 1,8-dibromooctane [1]. Both PPPO and PPPD share diffraction peaks at approximately 2θ = 18° and 24°, but the additional 21.6° peak in PPPD indicates a distinct crystalline packing arrangement unique to the C10 spacer length. FT-IR analysis of the methylene rocking vibration region (710–740 cm⁻¹) further confirms that PPPO, PPPD, and PPPDD all adopt triclinic-based crystal structures, whereas the shorter C6-derived polymer adopts a hexagonal crystal [1].

WAXD Polymer crystallinity Material characterization

Gemini Surfactant CMC Stabilizes for Spacers ≥C8: C10 (s=10) Yields CMC ≈0.21 mmol/L vs. 0.62 mmol/L for C3

In a systematic study of dihydroxyl Gemini surfactants (12(OH)-s-12(OH)) synthesized from 1-bromododecane and various α,ω-dibromoalkane spacers, the critical micelle concentration (CMC) decreased from 0.62 mmol/L for the C3 spacer (s=3) to 0.21 mmol/L for the C6 spacer (s=6), then remained approximately constant for spacers with s > 6, including s = 8, 10, and 12 [1]. This indicates that 1,10-dibromodecane (s=10) operates in the saturated spacer-length regime where further chain extension beyond C8 yields negligible additional reduction in CMC. While the CMC value is comparable to C8 and C12, the aggregation morphology transitions (spherical micelle → rod micelle → layered micelle → reverse micelle network) were found to be independent of spacer length [1].

Gemini surfactant Critical micelle concentration Spacer length effect

Quaternary Ammonium Gemini Surfactant Synthesis: C10 (GS10) Forms Structurally Analogous Series with GS8 (C8) and GS12 (C12)

Three quaternary ammonium Gemini surfactants (GS8, GS10, and GS12) were synthesized by reacting the same amide intermediate with 1,8-dibromooctane, 1,10-dibromodecane, and 1,12-dibromododecane, respectively [1]. This head-to-head synthetic comparison demonstrates that 1,10-dibromodecane participates in Menshutkin-type alkylation reactions with comparable efficiency to its C8 and C12 homologs, enabling systematic tuning of the spacer length within a homologous surfactant series. The study establishes GS10 as the intermediate spacer-length member, positioned between GS8 (shorter, more rigid) and GS12 (longer, more flexible) [1].

Gemini surfactant Quaternary ammonium Spacer engineering

Physical State at Ambient Temperature: C10 Is a Crystalline Solid (mp 25–27 °C) Unlike Liquid C8 and C12 Analogs

1,10-Dibromodecane exhibits a melting point of 25–27 °C, existing as a beige to brown crystalline low-melting solid at standard ambient laboratory conditions [1]. This contrasts with 1,8-dibromooctane (mp approximately 12–15 °C, liquid at room temperature) and 1,12-dibromododecane (mp approximately 38–40 °C, solid). The C10 homolog's melting point lies precisely at the boundary of typical laboratory ambient temperature (20–25 °C), meaning slight temperature variations can cause phase transitions during handling, storage, or reaction setup.

Physical properties Melting point Handling and storage

Copolyether Liquid-Crystalline Phase Engineering: C10/C12 Combinations Produce Distinct Smectic and Crystalline Phases vs. C8/C12 Combinations

In copolyethers based on 1,2-bis(4-hydroxyphenyl)ethane, the combination of 1,10-dibromodecane with 1,12-dibromododecane yields different smectic and crystalline phase behavior compared to combinations of 1,8-dibromooctane with 1,12-dibromododecane [1]. The study demonstrates that the alkyl spacer length parity (even–even combinations) and the specific C10 vs. C8 selection influence the conformational isomerism and subsequent mesophase formation in the resulting liquid-crystalline polyethers. While detailed phase transition temperatures are not extracted in the available abstract, the research establishes that C10 and C8 are not interchangeable in liquid-crystalline polymer design.

Liquid-crystalline polymer Copolyether Smectic phase

Optimal Procurement Scenarios for 1,10-Dibromodecane: Where the C10 Spacer Delivers Differentiated Value


Synthesis of Poly(p-phenylene alkylene)s Requiring Intermediate Thermal Properties (Tₘ ≈84–85 °C)

Researchers and process chemists synthesizing poly(p-phenylene alkylene)s via Kumada coupling should select 1,10-dibromodecane when the target polymer requires a melting point of approximately 84.6 °C—positioned between the higher Tₘ of C8-derived polymer (91.1 °C) and the lower Tₘ of C12-derived polymer (80.1 °C) . Additionally, the unique WAXD diffraction peak at 2θ = 21.6° in C10-derived PPPD provides a crystalline signature not available from C8 or C6 analogs , making C10 the monomer of choice when this specific crystalline domain morphology is desired.

Gemini Surfactant Development Targeting the Saturated Low-CMC Regime (Spacer Length ≥C8)

Formulators developing dihydroxyl or quaternary ammonium Gemini surfactants should procure 1,10-dibromodecane when a spacer length of at least C8 is required to achieve the fully saturated low-CMC plateau (~0.21 mmol/L) . While C8, C10, and C12 spacers all yield comparable CMC values, C10 offers a balanced hydrophobic–hydrophilic profile that may optimize solubility and aggregation kinetics relative to the shorter C8 or longer C12 homologs .

Liquid-Crystalline Copolyether Design Requiring C10/C12 Alkyl Spacer Combinations

Materials scientists engineering liquid-crystalline polyethers based on 1,2-bis(4-hydroxyphenyl)ethane should specifically source 1,10-dibromodecane for protocols specifying C10/C12 mixed-spacer systems. The smectic and crystalline phase behavior differs substantially between C10/C12 and C8/C12 combinations ; substituting C8 for C10 will alter the conformational isomerism and resulting mesophase transitions, potentially compromising the intended optical, thermal, or mechanical properties of the final material.

Mitochondria-Targeted Drug Conjugate Synthesis Using 10-Carbon Linker Arms

In the synthesis of mitochondria-targeted therapeutic conjugates (e.g., Mito-MGN derivatives), 1,10-dibromodecane serves as the precursor to the 10-bromodecyltriphenylphosphonium bromide linker . The specific 10-carbon chain length is critical for achieving the intended mitochondrial membrane partitioning and antioxidant delivery profile. Substituting with a shorter C8 or longer C12 analog would alter the linker's hydrophobicity and membrane insertion properties, potentially affecting subcellular targeting efficiency.

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